H-Ala-Tyr-OH

Description

Ala-Tyr has been reported in Trypanosoma brucei with data available.

tyrosine source; RN given refers to (L)-isome

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZVPLKYDKJKQU-XVKPBYJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184677 | |

| Record name | Alanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3061-88-9 | |

| Record name | L-Alanyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alanyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of H-Ala-Tyr-OH (L-Alanyl-L-Tyrosine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-tyrosine, systematically known as H-Ala-Tyr-OH, is a dipeptide composed of L-alanine and L-tyrosine. It serves as a critical component in various biotechnological and pharmaceutical applications, primarily as a highly soluble and stable source of L-tyrosine in parenteral nutrition and cell culture media.[1][2] The enhanced solubility compared to free L-tyrosine addresses a common limitation in formulating chemically defined media, ensuring consistent availability of this essential amino acid for robust cell growth and protein synthesis.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound, offering a foundational resource for its application in research and development.

Chemical Structure and Identifiers

This compound is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-tyrosine.[4] This linkage confers unique properties distinct from its constituent amino acids.

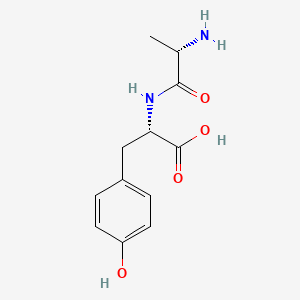

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | [4][5] |

| Common Synonyms | L-Alanyl-L-tyrosine, Ala-Tyr, AY, this compound | [2][4][6] |

| CAS Number | 3061-88-9 | [2][4][6] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [4][6][7] |

| Molecular Weight | 252.27 g/mol |[1][4][7] |

Table 2: Structural Representations of this compound

| Representation | Value | Reference(s) |

|---|---|---|

| SMILES | C--INVALID-LINK--O)C(=O)O">C@@HN | [4][6] |

| InChI | InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1 | [4][6] |

| InChIKey | ALZVPLKYDKJKQU-XVKPBYJWSA-N |[4][6] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. Its zwitterionic nature, arising from the terminal amino and carboxyl groups, along with the phenolic hydroxyl group of tyrosine, dictates its solubility and reactivity.

Table 3: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to off-white crystalline powder | [1][2][7] |

| Melting Point | 238-240 °C (with decomposition) | [1][6][7] |

| Boiling Point | 558.0 ± 50.0 °C (Predicted) | [1][6][7] |

| Density | 1.315 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Water Solubility | 17.99 g/L (at 20 °C) | [6][7] |

| LogP | -0.31 (at 25 °C) / -2.03 (Extrapolated) / -3.5 (Computed) | [4][6][7][8] |

| pKa | 3.03 ± 0.10 (Predicted for α-amino group) | [6][7] |

| Specific Rotation | +22.0° to +26.0° (c=2, 5 mol/L HCl) |[2][6][9] |

Solubility Profile

This compound exhibits significantly greater aqueous solubility than free L-tyrosine (0.45 g/L at 25 °C).[3][10] This enhancement is attributed to the increased hydrophilicity conferred by the formation of the peptide bond and the presence of the alanine (B10760859) residue.[3] The dipeptide is readily soluble in dilute acidic and basic solutions but is poorly soluble in common organic solvents such as methanol, ethanol, and ether.[3]

Chemical Stability

Under dry, dark, and room-temperature conditions, this compound is stable.[3] The central peptide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which will yield its constituent amino acids.[3] In biological systems, this cleavage is efficiently catalyzed by dipeptidases.[3] The phenolic hydroxyl group of the tyrosine residue makes the molecule sensitive to strong oxidizing agents.[3]

Experimental Protocols

Synthesis of this compound

Method 1: Enzymatic Synthesis A green and efficient method for synthesizing this compound utilizes an α-amino acid ester acyltransferase. This biocatalytic approach offers high specificity and avoids the need for complex protection/deprotection steps common in chemical synthesis.[11]

-

Principle: The enzyme catalyzes the transfer of the alanyl group from an activated donor (L-alanine methyl ester) to the amino group of the nucleophile (L-tyrosine).

-

Reactants: L-alanine methyl ester (acyl donor) and L-tyrosine (acyl acceptor/nucleophile).[11]

-

Enzyme: α-ester acyltransferase.[11]

-

Optimized Reaction Conditions:

-

Buffer: 0.2 mol/L Boric acid-borax buffer.[11]

-

pH: 9.5.[11]

-

Temperature: 30°C.[11]

-

Reactant Ratio: 2:1 molar ratio of acyl donor to nucleophile.[11]

-

Solvent System: A deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea, with a 15% (v/v) water content, was found to increase the yield from 15% to 50%.[11]

-

Caption: Workflow for the Enzymatic Synthesis of this compound.

Method 2: Chemical Synthesis Standard peptide synthesis methodologies, such as Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis, can also be employed. These methods typically involve:

-

Protection: Protection of the N-terminus of L-alanine (e.g., with Fmoc or Boc groups) and the C-terminus of L-tyrosine (e.g., as a methyl or benzyl (B1604629) ester).

-

Coupling: Activation of the free carboxyl group of the protected alanine using a coupling agent (e.g., DCC, HBTU) and subsequent reaction with the free amino group of the protected tyrosine.

-

Deprotection: Removal of all protecting groups to yield the final dipeptide.

-

Purification: Purification of the final product, typically by recrystallization or preparative HPLC.

A patented method also describes a process involving the condensation of L-tyrosine with D-2-chloropropionylchloride followed by an ammoniation reaction.[12]

Purification and Characterization

Following synthesis, the crude product requires purification and subsequent characterization to confirm its identity and purity.

-

Purification: The primary methods for purifying this compound are recrystallization from a suitable solvent system or preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity.[11]

-

Characterization: A suite of analytical techniques is used to verify the structure and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized dipeptide, with reported purities reaching over 96%.[11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (252.27 g/mol ).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for the definitive structural elucidation of the dipeptide, ensuring the correct connectivity and stereochemistry.[11]

-

Caption: Analytical Workflow for this compound Characterization.

Conclusion

This compound is a dipeptide of significant interest due to its enhanced physicochemical properties compared to its constituent amino acid, L-tyrosine. Its superior solubility and stability make it an invaluable ingredient in biopharmaceutical manufacturing and clinical nutrition. The well-defined structure and properties, along with established protocols for its synthesis and characterization, provide a solid foundation for its use. This guide has summarized the core technical data and methodologies essential for researchers and developers working with this important biomolecule.

References

- 1. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing | ETW [etwinternational.com]

- 2. L-ALANYL-L-TYROSINE | 3061-88-9 [chemicalbook.com]

- 3. L-Alanyl-L-Tyrosine Manufacturer 3061-88-9 [cds-bsx.com]

- 4. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alanyl-L-tyrosine | C12H16N2O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. L-ALANYL-L-TYROSINE price,buy L-ALANYL-L-TYROSINE - chemicalbook [chemicalbook.com]

- 7. L-ALANYL-L-TYROSINE [chembk.com]

- 8. echemi.com [echemi.com]

- 9. L-Alanyl-L-tyrosine 3061-88-9 | TCI AMERICA [tcichemicals.com]

- 10. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Functions of L-Alanyl-L-Tyrosine

Abstract

L-Alanyl-L-Tyrosine is a synthetic dipeptide of L-Alanine and L-Tyrosine. Its primary biological function is to serve as a highly soluble and stable prodrug for L-Tyrosine, a conditionally essential amino acid with poor aqueous solubility. This property is critical for applications in parenteral nutrition, cell culture media, and potentially as a therapeutic agent to modulate catecholaminergic pathways. Upon administration, L-Alanyl-L-Tyrosine is rapidly and efficiently hydrolyzed by peptidases into its constituent amino acids, L-Alanine and L-Tyrosine, which then enter their respective metabolic pathways. This guide provides a comprehensive overview of the physicochemical properties, pharmacokinetics, biological functions, and experimental methodologies associated with L-Alanyl-L-Tyrosine.

Core Function: A Superior Delivery Vehicle for L-Tyrosine

The principal challenge with the free amino acid L-Tyrosine in aqueous formulations is its very low solubility, especially at a neutral pH (less than 0.5 g/L).[1] This limitation hinders the preparation of concentrated amino acid solutions required for effective parenteral nutrition and high-performance, chemically defined cell culture media.[1][2] L-Alanyl-L-Tyrosine was developed to overcome this obstacle. By linking L-Alanine to L-Tyrosine via a peptide bond, the resulting dipeptide exhibits significantly enhanced water solubility, allowing for the formulation of pH-neutral, concentrated solutions.[1][3][4]

Physicochemical and Pharmacokinetic Profile

L-Alanyl-L-Tyrosine is a white crystalline powder.[2] Its key advantage lies in its solubility and subsequent metabolic processing.

Pharmacokinetics and Metabolism

Extensive preclinical and clinical studies have demonstrated that intravenously administered dipeptides are rapidly cleared from the plasma and hydrolyzed into free amino acids.[5][6]

-

Rapid Hydrolysis: Upon intravenous infusion, L-Alanyl-L-Tyrosine does not accumulate in the plasma or tissues.[3][7] It is efficiently cleaved by peptidases present in the body.

-

High Bio-utilization: Studies in rat models, including those that have been bilaterally nephrectomized, show excellent utilization of the dipeptide.[7] This indicates that hydrolysis is not primarily dependent on the kidneys.[7]

-

Minimal Excretion: Urinary loss of the intact dipeptide is minimal (typically less than 5% of the infused dose), signifying near-quantitative utilization.[3][8] This contrasts sharply with other tyrosine prodrugs like N-acetyl-L-tyrosine (NAT), which can have urinary excretion rates of 35% or higher.[9][10]

Data Presentation

Table 1: Solubility of L-Tyrosine vs. Dipeptide Forms

| Compound | Solubility in Water (Neutral pH) | Reference |

| L-Tyrosine | < 0.5 g/L | [1] |

| Glycyl-L-Tyrosine* | Up to 50 times higher than L-Tyrosine | [1] |

| Note: Glycyl-L-Tyrosine is a comparable dipeptide often studied alongside L-Alanyl-L-Tyrosine, illustrating the dramatic solubility enhancement of peptidomimetics. |

Table 2: Summary of Preclinical Pharmacokinetic Data for L-Alanyl-L-Tyrosine (Rat Model)

| Parameter | Dosage | Findings | Reference |

| Metabolic Fate | 0.5 mmoles/kg/24 hours (IV) | After 24h infusion: 41% recovered as CO₂, 13.4% in muscle, 7.1% in liver, 7.7% in urine. No unhydrolyzed peptide found in tissues. | [4] |

| Plasma & Tissue Levels | 2 mmoles/kg/day (IV) | Increased plasma tyrosine above fasting levels and maintained tissue tyrosine at levels of orally-fed controls. | [3] |

| Utilization in Renal Failure | 0.5 mmoles/kg over 2 hours (IV) | In nephrectomized rats, the peptide did not accumulate in plasma or tissues. 25-33% of radioactivity was released as ¹⁴CO₂. | [7] |

| Protein Synthesis | 0.5 mmoles/kg/24 hours (IV) | 9-17% of radioactivity in tissue was free tyrosine; the remainder was incorporated into protein. >96% of protein-bound radioactivity was tyrosine. | [4] |

Biological Functions and Signaling Pathways

The biological functions of L-Alanyl-L-Tyrosine are indirect and are expressed through the metabolic roles of its constituent amino acids, primarily L-Tyrosine.

Hydrolysis and Entry into Metabolic Pools

Once administered, L-Alanyl-L-Tyrosine is hydrolyzed to yield L-Tyrosine and L-Alanine, which then become available for cellular processes.

L-Tyrosine as a Precursor for Bioactive Molecules

The L-Tyrosine released from the dipeptide is a critical precursor for several classes of essential molecules.

-

Catecholamine Neurotransmitters: In the brain and adrenal glands, L-Tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[11] This pathway is central to mood, focus, and the physiological response to stress. Under conditions of acute stress (e.g., sleep deprivation, cold exposure, intense cognitive demand), catecholamine stores can be depleted.[11][12] Supplying exogenous L-Tyrosine may help replenish these neurotransmitters, thereby mitigating stress-induced cognitive decline.[11][13][14]

-

Thyroid Hormones: The thyroid gland utilizes tyrosine to synthesize thyroxine (T4) and triiodothyronine (T3), which regulate metabolism throughout the body.

-

Melanin: In melanocytes, the enzyme tyrosinase catalyzes the conversion of L-Tyrosine to dopaquinone, the first step in the synthesis of melanin pigments.[15][16] Studies using B16-F10 melanoma cell models show that L-Alanyl-L-Tyrosine can promote melanin production, demonstrating its ability to effectively deliver tyrosine for this pathway.[15]

Applications in Research and Drug Development

Parenteral Nutrition

L-Alanyl-L-Tyrosine is a component of modern parenteral nutrition solutions, ensuring the delivery of adequate tyrosine for protein synthesis and other metabolic needs in patients who cannot receive enteral feeding.[5][17] Its superior bioavailability compared to NAT makes it a more efficient option.[9]

Cell Culture Media

In biopharmaceutical manufacturing, particularly in fed-batch and perfusion-based processes, L-Alanyl-L-Tyrosine is used to create concentrated, pH-neutral feed streams.[1][2] This supports high-density cell cultures for the production of monoclonal antibodies and other recombinant proteins, ensuring that tyrosine availability does not become a limiting factor for growth and productivity.[2]

Neuroscience and Stress Research

While most human studies have used free L-Tyrosine, L-Alanyl-L-Tyrosine represents a formulation with potential for intravenous administration in clinical settings investigating acute stress. The established function of L-Tyrosine in replenishing stress-depleted catecholamines makes its soluble dipeptide form a valuable tool for research into mitigating cognitive deficits in high-pressure environments.[13][14]

Experimental Protocols

Protocol 1: In Vivo Assessment of L-Alanyl-L-Tyrosine Utilization in a Rat TPN Model

This protocol is based on methodologies described in studies by Daabees and Stegink.[3][4][7]

References

- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 2. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing | ETW [etwinternational.com]

- 3. L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potential use of parenteral dipeptides in clinical nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Utilization of L-alanyl-L-tyrosine by nephrectomized rats when infused as part of a total parenteral nutrition regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infusion of dipeptides as nutritional substrates for glutamine, tyrosine, and branched-chain amino acids in patients with acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. L-Tyrosine May Improve Your Cognitive Performance Under Stress - Gowing Life [gowinglife.com]

- 12. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 13. The effects of tyrosine on cognitive performance during extended wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dipeptides in parenteral nutrition: from basic science to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of H-Ala-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide H-Ala-Tyr-OH (Alanine-Tyrosine). It details the necessary precursors, experimental protocols for solid-phase, solution-phase, and enzymatic synthesis, and presents quantitative data to allow for a comparative analysis of these methodologies.

Introduction

This compound is a dipeptide composed of L-alanine and L-tyrosine. Dipeptides are of significant interest in biochemical and pharmaceutical research as they can serve as building blocks for larger peptides, act as signaling molecules, or be utilized in drug delivery systems. The synthesis of such dipeptides with high purity and yield is crucial for their application in research and development. This guide explores the most common and effective methods for the synthesis of this compound.

Synthesis Pathways and Precursors

The synthesis of this compound can be achieved through three primary routes: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (SPPS), and Enzymatic Synthesis. Each method utilizes different strategies and precursors, primarily revolving around the use of protecting groups to ensure the specific formation of the desired peptide bond.

Protecting Groups

To prevent unwanted side reactions and polymerization, the amino and carboxyl groups of the amino acid precursors, as well as the reactive side chain of tyrosine, must be temporarily protected.[1][2]

-

N-Terminal Protection: The most common protecting groups for the α-amino group are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[3]

-

C-Terminal Protection: In solution-phase synthesis, the carboxyl group of the C-terminal amino acid (tyrosine in this case) is often protected as a methyl or benzyl (B1604629) ester.[3] In solid-phase synthesis, the C-terminus is anchored to a solid support resin.

-

Side-Chain Protection: The hydroxyl group of the tyrosine side chain is typically protected with an acid-labile group such as tert-butyl (tBu) to prevent acylation during the coupling steps.[4]

Precursors for Synthesis

The specific precursors required depend on the chosen synthesis strategy.

Table 1: Precursors for this compound Synthesis

| Synthesis Method | N-Terminal Amino Acid (Alanine) | C-Terminal Amino Acid (Tyrosine) | Key Reagents |

| Solid-Phase (Fmoc) | Fmoc-Ala-OH | Fmoc-Tyr(tBu)-OH pre-loaded on Wang or 2-chlorotrityl resin | Coupling agents (HBTU, DIC, HOBt), Deprotection agent (Piperidine), Cleavage cocktail (TFA) |

| Solution-Phase (Boc) | Boc-Ala-OH | H-Tyr-OMe·HCl (Tyrosine methyl ester hydrochloride) | Coupling agents (DCC, EDC, TiCl₄), Deprotection agent (TFA or HCl in dioxane), Saponification agent (NaOH or LiOH) |

| Enzymatic | L-Alanine methyl ester (L-Ala-OMe) | L-Tyrosine (L-Tyr) | α-ester acyltransferase |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol is adapted from the synthesis of a similar peptide and is a widely used method for routine peptide synthesis.[5]

1. Resin Preparation:

-

Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).

3. Amino Acid Coupling (Alanine):

-

In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

4. Cleavage and Deprotection:

-

After the final coupling, wash the resin with DMF and DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu side-chain protecting group.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

5. Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white powder.

Caption: Solid-Phase Synthesis Workflow for this compound.

Solution-Phase Peptide Synthesis (LPPS)

This method involves carrying out the reactions in a homogenous solution, which can be advantageous for large-scale synthesis.[2]

1. C-Terminal Protection:

-

Protect the carboxyl group of L-tyrosine by converting it to its methyl ester (H-Tyr-OMe). This is typically done by reacting L-tyrosine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride. The product is isolated as the hydrochloride salt (H-Tyr-OMe·HCl).

2. N-Terminal Protection:

-

Protect the amino group of L-alanine with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

3. Peptide Coupling:

-

Dissolve Boc-Ala-OH (1 equivalent) and H-Tyr-OMe·HCl (1 equivalent) in a suitable solvent like pyridine.

-

Add a coupling agent such as titanium tetrachloride (TiCl₄) (1 equivalent).[6]

-

Heat the reaction mixture using a microwave reactor to 60°C for approximately 30-45 minutes.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, quench the reaction and perform an extractive work-up to isolate the protected dipeptide, Boc-Ala-Tyr-OMe.

4. Deprotection:

-

Boc Deprotection: Remove the Boc group by treating the protected dipeptide with an acid, such as 25-50% TFA in DCM or 4M HCl in dioxane, at 0°C to room temperature.[7]

-

Ester Saponification: Cleave the methyl ester to yield the free carboxylic acid by saponification using a base like NaOH or LiOH in a mixture of an organic solvent and water.[5]

-

The order of deprotection steps can be varied depending on the overall synthetic strategy.

5. Purification:

-

Purify the final product, this compound, by recrystallization or column chromatography.

Caption: Solution-Phase Synthesis Workflow for this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly stereospecific alternative to chemical methods.

1. Reaction Setup:

-

Prepare a reaction mixture containing L-alanine methyl ester (L-Ala-OMe) as the acyl donor and L-tyrosine (L-Tyr) as the nucleophile in a boric acid-borax buffer (0.2 mol/L, pH 9.5). A 2:1 molar ratio of acyl donor to nucleophile is recommended.[8]

-

Add a deep eutectic solvent (DES) such as choline (B1196258) chloride/urea and maintain a water content of 15% (v/v).[8]

-

Add the biocatalyst, α-amino acid ester acyltransferase.

2. Reaction Conditions:

-

Incubate the reaction mixture at 30°C with gentle agitation.[8]

-

Monitor the formation of this compound over time using HPLC.

3. Product Isolation and Purification:

-

Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).

-

Isolate and purify the L-Ala-Tyr dipeptide from the reaction mixture using techniques such as ion-exchange chromatography followed by RP-HPLC.[8]

-

Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its structure and purity.[8]

Caption: Enzymatic Synthesis Workflow for this compound.

Quantitative Data Summary

The choice of synthesis method can significantly impact the yield and purity of the final product. The following table summarizes typical quantitative data for the different synthesis pathways of this compound.

Table 2: Comparative Quantitative Data for this compound Synthesis

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |

| Typical Yield | >70% (crude) | 60-80% | Up to 50%[8] |

| Typical Purity (Post-Purification) | >95% | >98% | >96%[8] |

| Reaction Time | 4-6 hours per cycle | 30-60 minutes (microwave-assisted coupling)[6], several hours for deprotection/saponification | Several hours to days |

| Scale | Milligram to gram | Gram to kilogram | Milligram to gram |

| Key Advantages | Automation, high throughput, simplified purification | Scalability, lower cost of reagents for large scale | High stereospecificity, environmentally friendly |

| Key Disadvantages | Higher cost of resins and reagents, potential for side reactions in long sequences | More labor-intensive, requires purification after each step | Lower yields, requires specific enzyme, optimization of reaction conditions |

Conclusion

The synthesis of this compound can be successfully achieved through solid-phase, solution-phase, and enzymatic methods.

-

Solid-Phase Peptide Synthesis is well-suited for research-scale synthesis and the rapid production of multiple peptide analogs due to its potential for automation and simplified purification.

-

Solution-Phase Peptide Synthesis remains a valuable method for the large-scale and cost-effective production of short peptides like this compound.

-

Enzymatic Synthesis provides a green and highly specific route, avoiding the need for protecting groups and minimizing racemization, although yields may be lower and require specific biocatalysts.

The selection of the most appropriate synthesis pathway will depend on the specific requirements of the research or development project, including the desired scale, purity, cost, and available resources. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to make informed decisions and successfully synthesize this compound for their applications.

References

- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

- 3. neulandlabs.com [neulandlabs.com]

- 4. bachem.com [bachem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Physicochemical Properties of L-Alanyl-L-Tyrosine (Ala-Tyr): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-Tyrosine (Ala-Tyr) is a dipeptide composed of the amino acids L-alanine and L-tyrosine. It serves as a more soluble and stable source of tyrosine in various applications, including cell culture media and parenteral nutrition.[1] Understanding its physicochemical properties is crucial for its effective use in research, drug development, and bioprocessing. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Ala-Tyr, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in relevant biological pathways.

Physicochemical Data

The quantitative physicochemical properties of L-Alanyl-L-Tyrosine are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of L-Alanyl-L-Tyrosine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |

| Molar Mass | 252.27 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 275 °C (decomposes) | [3] |

| Solubility in Water | 15.4 g/L at 25°C | [3] |

Table 2: Acid-Base Properties of L-Alanyl-L-Tyrosine

| Property | Value (Estimated) | Method of Determination |

| pKa₁ (α-carboxyl) | ~2.3 - 3.3 | Potentiometric Titration |

| pKa₂ (α-amino) | ~8.0 - 9.0 | Potentiometric Titration |

| pKa₃ (Tyrosine side chain) | ~10.0 - 10.5 | Potentiometric Titration |

| Isoelectric Point (pI) | ~5.6 | Calculation from pKa values / Isoelectric Focusing |

Disclaimer: The pKa and pI values are estimated based on the typical ranges for the ionizable groups in peptides. Experimental determination via potentiometric titration is required for precise values.

Table 3: Spectroscopic Data of L-Alanyl-L-Tyrosine

| Spectroscopic Technique | Key Features |

| UV-Vis Spectroscopy | Absorbance maxima around 222 nm and 275 nm in aqueous solution, characteristic of the tyrosine chromophore. The phenolate (B1203915) form at basic pH shows a red shift to around 242 nm and 295 nm.[4] |

| ¹H NMR (in D₂O) | Characteristic chemical shifts for the protons of the alanine (B10760859) and tyrosine residues.[5] |

| ¹³C NMR | Distinct signals corresponding to the 12 carbon atoms in the dipeptide structure. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 253.1183.[2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of L-Alanyl-L-Tyrosine are provided below.

Synthesis of L-Alanyl-L-Tyrosine

A. Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol adapted for the synthesis of Ala-Tyr using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Ala-OH

-

Coupling reagent (e.g., HBTU/HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

-

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the tyrosine residue by treating the resin with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

-

Amino Acid Coupling:

-

Activate Fmoc-Ala-OH by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added alanine residue using 20% piperidine in DMF.

-

Washing: Wash the resin extensively with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/water/TIS) to cleave the dipeptide from the resin and remove the side-chain protecting group (tBu) from tyrosine.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether to remove scavengers and by-products.

-

Drying: Dry the crude peptide under vacuum.

-

B. Enzymatic Synthesis

An alternative, greener approach is the use of enzymes to catalyze the peptide bond formation.

-

Materials:

-

L-Alanine methyl ester (acyl donor)

-

L-Tyrosine (acyl acceptor)

-

α-amino acid ester acyltransferase (enzyme)

-

Buffer solution (e.g., Boric acid-borax buffer, pH 9.5)

-

Deep Eutectic Solvent (DES) (e.g., Choline chloride/urea)

-

-

Procedure:

-

Dissolve L-alanine methyl ester and L-tyrosine in the buffer containing the DES.

-

Add the α-amino acid ester acyltransferase to initiate the reaction.

-

Incubate the reaction mixture under optimized conditions (e.g., 30°C).

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Terminate the reaction and proceed with purification.[3]

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.

-

Materials:

-

Crude Ala-Tyr peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 RP-HPLC column

-

-

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Ala-Tyr as a white powder.

-

Characterization

A. Potentiometric Titration for pKa and pI Determination

This method involves titrating a solution of the dipeptide with a strong acid and a strong base to determine the pKa values of its ionizable groups and subsequently calculate the isoelectric point.

-

Procedure:

-

Prepare a solution of Ala-Tyr of known concentration in deionized water.

-

Calibrate a pH meter with standard buffers.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH at regular volume increments.

-

Separately, titrate another aliquot of the dipeptide solution with a standardized solution of a strong base (e.g., NaOH), again recording the pH at regular intervals.

-

Plot the pH versus the equivalents of acid/base added to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions of the curve.

-

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, which can be calculated from the relevant pKa values.[6][7]

-

B. Spectroscopic Analysis

-

UV-Vis Spectroscopy: Dissolve the purified dipeptide in a suitable buffer (e.g., phosphate (B84403) buffer) and record the absorbance spectrum from 200 to 400 nm.

-

NMR Spectroscopy: Dissolve the peptide in a deuterated solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra to confirm the structure and assess purity.[5]

-

Mass Spectrometry: Analyze the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight.

Visualizations

Experimental and Analytical Workflows

Caption: Workflow for the synthesis, purification, and characterization of Ala-Tyr.

Biological Signaling Pathway: Role in Melanogenesis

Ala-Tyr can promote melanin (B1238610) synthesis.[3] This process is primarily regulated by the microphthalmia-associated transcription factor (MITF), which in turn is controlled by upstream signaling cascades including the cAMP/PKA and MAPK/ERK pathways.

Caption: Simplified signaling pathways in melanogenesis influenced by Ala-Tyr.

References

- 1. drpress.org [drpress.org]

- 2. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-ALANYL-L-TYROSINE(3061-88-9) 1H NMR spectrum [chemicalbook.com]

- 6. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Role of H-Ala-Tyr-OH in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Ala-Tyr-OH, the dipeptide L-Alanyl-L-Tyrosine, serves as a highly soluble and bioavailable precursor of the amino acids L-alanine and L-tyrosine. This technical guide provides an in-depth analysis of its role in cellular metabolism, drawing upon key experimental findings. The document details the cellular uptake, intracellular hydrolysis, and subsequent metabolic fate of its constituent amino acids. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing dipeptide metabolism are provided. Furthermore, this guide elucidates the signaling pathways influenced by this compound and its metabolic products, offering valuable insights for researchers in cellular biology and drug development.

Introduction

L-Tyrosine is a crucial amino acid involved in protein synthesis and serves as a precursor for several important biological molecules, including neurotransmitters and hormones.[1] However, its low solubility in aqueous solutions presents a challenge for its direct use in applications such as parenteral nutrition. The dipeptide L-Alanyl-L-Tyrosine (this compound) offers a solution to this limitation due to its significantly higher water solubility and stability.[2][3] Upon administration, this compound is readily taken up by cells and hydrolyzed by intracellular peptidases to release free L-alanine and L-tyrosine, which then enter their respective metabolic pathways.[4] This guide explores the cellular and metabolic consequences of this compound supplementation.

Cellular Uptake and Metabolism

This compound is transported into cells where it is rapidly cleaved into L-alanine and L-tyrosine.[5] Studies in various models, from cell cultures to in vivo animal studies, have demonstrated the efficient utilization of this dipeptide.

Quantitative Metabolic Data

The following tables summarize key quantitative findings from studies investigating the metabolism of L-Alanyl-L-Tyrosine and similar dipeptides.

Table 1: In Vivo Metabolism of L-Alanyl-L-Tyrosine in Rats [2][3][6]

| Parameter | Infusion Rate: 0.5 mmol/kg/day | Infusion Rate: 2 mmol/kg/day | Notes |

| Urinary Loss | 7.7% of infused radioactivity | 5.5% of infused radioactivity | Minimal loss indicates efficient utilization. |

| CO2 Production | 41% of infused radioactivity after 24h | - | Indicates oxidation of the constituent amino acids. |

| Incorporation into Muscle Protein | 13.4% of infused radioactivity after 24h | - | Demonstrates use in protein synthesis. |

| Incorporation into Liver Protein | 7.1% of infused radioactivity after 24h | - | |

| Free Tyrosine in Tissues | 9-17% of tissue radioactivity | 15-51% of tissue radioactivity | The remainder is incorporated into protein. |

| Plasma Tyrosine Levels | Remained at fasting levels | Increased above fasting levels | Higher infusion rate leads to increased plasma tyrosine. |

| Peptide Accumulation in Plasma | Not detected | Not detected | Rapid clearance and hydrolysis. |

Table 2: Plasma Kinetics of Intravenously Administered Dipeptides in Humans [4]

| Dipeptide | Elimination Half-Life (t½) | Volume of Distribution | Constituent Amino Acid Increase |

| Glycyl-L-Tyrosine | 3.4 ± 0.3 min | Approx. extracellular space | Prompt and equimolar |

| L-Alanyl-L-Glutamine | 3.8 ± 0.5 min | Approx. extracellular space | Prompt and equimolar |

Experimental Protocols

Quantification of Intracellular Dipeptides and Amino Acids

This protocol is adapted from a study on dipeptide uptake in Chinese Hamster Ovary (CHO) cells.[7][8]

Objective: To measure the intracellular concentrations of this compound and its constituent amino acids, L-alanine and L-tyrosine, following supplementation.

Methodology:

-

Cell Culture and Sampling:

-

Culture cells in appropriate media. For uptake experiments, supplement the media with a known concentration of this compound.

-

At desired time points, harvest a sufficient number of cells (e.g., 32 x 10^6 cells).

-

Centrifuge the cell suspension (1300 rpm, 10 min, 4°C) to pellet the cells.

-

-

Cell Washing:

-

Resuspend the cell pellet in 50 mL of cold Phosphate-Buffered Saline (PBS).

-

Wash the cells twice more with 5 mL of cold PBS to remove extracellular contaminants.

-

Store the final cell pellet at -70°C until extraction.

-

-

Metabolite Extraction (Bligh-Dyer Method):

-

Add 1 mL of a 1:2 (v/v) solution of chloroform (B151607):methanol to the cell pellet.

-

Vortex for 5 minutes.

-

Add 250 µL of chloroform and vortex for 5 minutes.

-

Add 250 µL of water and vortex for 5 minutes.

-

Centrifuge (1300 rpm, 10 min, 4°C) to induce phase separation.

-

-

Sample Preparation for Analysis:

-

Carefully collect the upper aqueous layer containing the polar metabolites.

-

Acidify the aqueous layer with 1% Trifluoroacetic Acid (TFA).

-

Evaporate the sample to dryness using a speed vacuum.

-

Store the dried extract at -20°C until analysis.

-

-

LC-MS Analysis:

-

Reconstitute the dried extract in an appropriate buffer (e.g., 60 µL of 0.1 M borax (B76245) buffer, pH 9).

-

Derivatize the amino acids and dipeptides using a suitable agent (e.g., dansyl chloride) to improve chromatographic retention.

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the analytes by comparing their peak areas to a standard curve generated from known concentrations of this compound, L-alanine, and L-tyrosine.

-

Signaling Pathways and Cellular Processes

Protein Synthesis and mTORC1 Signaling

L-tyrosine, a product of this compound hydrolysis, has been shown to enhance the anabolic response to L-leucine. Specifically, tyrosine can boost the leucine-induced phosphorylation of S6 kinase (S6K), a downstream target of the mTORC1 signaling pathway, which is a central regulator of protein synthesis.[9]

Melanogenesis Signaling

L-Alanyl-L-Tyrosine has been demonstrated to promote the synthesis of melanin (B1238610) in B16-F10 mouse melanoma cells.[5] L-tyrosine is the primary substrate for tyrosinase, the rate-limiting enzyme in melanogenesis. The signaling cascade leading to melanin production is complex, often involving the activation of the microphthalmia-associated transcription factor (MITF), which upregulates the expression of tyrosinase and other melanogenic enzymes.[10][11]

Potential Interaction with Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine (B10760859) at the penultimate position.[12][13] Given that this compound has alanine at the N-terminal position, it is a potential substrate for DPP-4. While direct studies on the interaction between this compound and DPP-4 are limited, the known substrate specificity of DPP-4 suggests a plausible interaction that could influence the bioavailability and metabolic effects of the dipeptide.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the cellular effects of this compound.

Conclusion

This compound is an effective and highly bioavailable source of L-tyrosine and L-alanine for cellular metabolism. Its rapid uptake and intracellular hydrolysis make it a valuable tool in research and clinical applications, particularly in parenteral nutrition. The metabolic products of this compound are integrated into fundamental cellular processes, including protein synthesis via the mTORC1 pathway and the production of specialized metabolites like melanin. Further research into its interaction with enzymes such as DPP-4 and its broader effects on cellular signaling will continue to expand our understanding of the metabolic roles of this important dipeptide. This guide provides a foundational resource for professionals engaged in the study and application of this compound.

References

- 1. examine.com [examine.com]

- 2. L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilization of L-alanyl-L-tyrosine by nephrectomized rats when infused as part of a total parenteral nutrition regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contribution of amino acids in the active site of dipeptidyl peptidase 4 to the catalytic action of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Alanyl-Tyrosine: A Technical Guide for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanyl-L-Tyrosine (Ala-Tyr) is a dipeptide composed of L-alanine and L-tyrosine.[1] It has garnered significant attention in pharmaceutical and biotechnological research as a specialized building block for peptides. Its enhanced solubility and stability compared to free tyrosine make it a valuable component in parenteral nutrition, cell culture media, and as a precursor in the synthesis of complex peptides and peptidomimetics.[2][3][4] This technical guide provides an in-depth overview of Alanyl-Tyrosine, focusing on its synthesis, physicochemical properties, and its application as a building block in peptide synthesis, supported by experimental protocols and data.

Physicochemical Properties of Alanyl-Tyrosine

Alanyl-Tyrosine is a white to off-white crystalline powder.[1] Its structure combines the hydrophobicity of the tyrosine side chain with the smaller, neutral alanine (B10760859) residue, resulting in unique physicochemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility in Water | Moderately soluble | [2] |

| Melting Point | Decomposes at ~273-276 °C | |

| Isoelectric Point (pI) | ~5.4 | |

| Optical Rotation [α]D²⁰ | +22.0° to +24.0° (c=2, 5N HCl) |

Synthesis of Alanyl-Tyrosine

The synthesis of Alanyl-Tyrosine can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and economic considerations.

Chemical Synthesis Protocol

A common chemical synthesis approach involves the condensation of protected L-alanine and L-tyrosine derivatives, followed by deprotection.

Materials:

-

L-Tyrosine

-

D-2-chloropropionyl chloride

-

Acid-binding agent (e.g., potassium carbonate)

-

Solvent (e.g., n-butyl acetate, dimethylbenzene)

-

Hydrochloric acid

-

Ammoniation reagent (e.g., aqueous ammonia)

Procedure:

-

Condensation: In a reaction flask, dissolve L-tyrosine and an acid-binding agent in the chosen solvent.[5]

-

Cool the mixture and slowly add D-2-chloropropionyl chloride while maintaining the pH between 8 and 12.[5]

-

Allow the reaction to proceed for several hours at a temperature below 30°C.[5]

-

After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the intermediate, N-(2-chloropropionyl)-L-tyrosine.[5]

-

Filter and dry the solid intermediate.[5]

-

Ammoniation: In a pressure reactor, combine the intermediate with an ammoniation reagent.[5]

-

Heat the reaction mixture to 40-70°C under a pressure of 0.05-0.50 MPa for 6-20 hours.[5]

-

After the reaction, concentrate the solution to remove excess ammonia (B1221849) and crystallize the crude L-Alanyl-L-Tyrosine.[5]

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the final, purified L-Alanyl-L-Tyrosine.[5]

Enzymatic Synthesis Protocol

Enzymatic synthesis offers a milder and more specific alternative to chemical synthesis. This protocol utilizes an α-amino acid ester acyltransferase.[1]

Materials:

-

L-alanine methyl ester (acyl donor)

-

L-tyrosine (nucleophile)

-

α-amino acid ester acyltransferase

-

Boric acid-borax buffer (0.2 mol/L, pH 9.5)

-

Deep Eutectic Solvent (DES) (e.g., Choline chloride/urea)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing L-alanine methyl ester and L-tyrosine in a 2:1 molar ratio in the boric acid-borax buffer with 15% (v/v) DES.[1]

-

Enzymatic Reaction: Add the α-amino acid ester acyltransferase to the mixture.

-

Incubate the reaction at 30°C with gentle agitation.[1] The reaction progress can be monitored by HPLC.

-

Purification: Once the reaction reaches the desired conversion (e.g., 50% yield), the product is isolated and purified.[1] This typically involves chromatographic techniques to separate the dipeptide from unreacted substrates and the enzyme.[1]

-

Characterization: The purified L-Alanyl-L-Tyrosine is characterized by HPLC, mass spectrometry, and NMR to confirm its structure and purity.[1]

Alanyl-Tyrosine as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

The use of dipeptide building blocks like Fmoc-Alanyl-Tyrosine-OH in SPPS can be advantageous in preventing side reactions, such as diketopiperazine formation, especially when proline or glycine (B1666218) are the C-terminal residues of the dipeptide. While a specific protocol for the direct incorporation of Fmoc-Ala-Tyr-OH is not widely documented, a general protocol for difficult couplings can be adapted.

Adapted SPPS Protocol for Dipeptide Incorporation

This protocol is based on the standard Fmoc/tBu strategy and is adapted for the coupling of a dipeptide unit.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang resin, Rink amide resin)

-

Fmoc-Alanyl-Tyrosine-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh deprotection solution for 15 minutes to remove the Fmoc group from the resin-bound amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and by-products.

-

Dipeptide Coupling:

-

In a separate vial, dissolve Fmoc-Alanyl-Tyrosine-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 5-10 minutes.

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours with agitation. Due to the bulkier nature of the dipeptide, a longer coupling time and/or a double coupling may be necessary.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amines using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid composition (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Biological Activity and Signaling Pathways

Alanyl-Tyrosine serves primarily as a bioavailable source of tyrosine.[2][3][4] Upon administration, it is hydrolyzed by peptidases into its constituent amino acids. The released tyrosine is a precursor for the synthesis of several key biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin (B1238610).[6]

Role in Melanogenesis

Recent studies have shown that Alanyl-Tyrosine can promote the production of melanin in B16-F10 mouse melanoma cells, without exhibiting cellular toxicity at concentrations between 100-800 µmol·L⁻¹.[1] This suggests that Alanyl-Tyrosine can be effectively metabolized to tyrosine, which then enters the melanogenesis pathway.

The melanogenesis signaling pathway is a well-characterized cascade that is initiated by stimuli such as UV radiation or melanocyte-stimulating hormone (MSH). This leads to the activation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.

References

- 1. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilization of L-alanyl-L-tyrosine by nephrectomized rats when infused as part of a total parenteral nutrition regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of oxetane modified building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Ala-Tyr-OH (Alanyl-Tyrosine): From Discovery to Contemporary Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Ala-Tyr-OH, also known as Alanyl-Tyrosine. It covers the historical context of its discovery within the broader field of peptide chemistry, its synthesis, physicochemical properties, and its evolving role in research and drug development. This document details experimental protocols for its synthesis and analysis, presents quantitative data in structured tables, and visualizes a key signaling pathway influenced by this dipeptide.

Introduction: The Genesis of a Dipeptide

The story of this compound is intrinsically linked to the dawn of peptide chemistry. While a specific "discovery" paper for this particular dipeptide is not readily identifiable in historical records, its conceptualization and synthesis are a direct result of the foundational work on peptide synthesis pioneered by Emil Fischer at the beginning of the 20th century. Fischer's groundbreaking work, which began with the synthesis of the first dipeptide, glycylglycine, in 1901, laid the theoretical and practical groundwork for creating peptides by linking amino acids through peptide bonds.[1][2][3] The synthesis of a dipeptide composed of alanine (B10760859) and tyrosine would have been a logical extension of his systematic exploration of peptide chemistry.

Early research into peptides was driven by the desire to understand the structure of proteins.[2] However, the discovery of the diverse biological activities of peptides propelled the field forward. This compound emerged as a molecule of interest primarily due to the physicochemical limitations of its constituent amino acid, L-tyrosine. L-tyrosine has poor solubility in aqueous solutions, which limits its application in various formulations, particularly in parenteral nutrition.[4] The formation of a dipeptide with the highly soluble amino acid L-alanine was found to significantly improve solubility, making this compound a valuable tool for delivering tyrosine in clinical and research settings.[1][4]

Physicochemical Properties

This compound is a dipeptide composed of L-alanine and L-tyrosine joined by a peptide bond. Its structure combines the properties of both amino acids, resulting in unique physicochemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [5] |

| Molecular Weight | 252.27 g/mol | [5] |

| Appearance | Off-white powder | [5] |

| Solubility in Water (25°C) | 4 mg/mL (15.85 mM) | [4] |

| Solubility in DMSO | 2 mg/mL (7.92 mM) | [4] |

| Solubility in Ethanol | Insoluble | [4] |

Stability:

While specific quantitative data on the stability of this compound at varying pH and temperatures is not extensively published, general principles of peptide stability apply. The peptide bond is susceptible to hydrolysis, particularly at acidic or alkaline pH and elevated temperatures. For optimal stability in solution, it is recommended to maintain a near-neutral pH and store at low temperatures.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

Chemical synthesis of dipeptides like this compound can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being a common modern approach. A general workflow for SPPS is outlined below.

Solid-phase peptide synthesis workflow for this compound.

A patent also describes a solution-phase chemical synthesis method involving the condensation of L-tyrosine and D-2-chloropropionyl chloride followed by an ammoniation reaction.[6]

Enzymatic Synthesis

A recent study has demonstrated the successful biosynthesis of L-Alanyl-L-tyrosine using α-amino acid ester acyltransferase. This method offers a more environmentally friendly and specific alternative to chemical synthesis.[7]

Enzymatic synthesis of this compound.

Role in Research and Drug Development

Parenteral Nutrition

The primary and most well-documented application of this compound is in parenteral nutrition. Due to its enhanced solubility compared to L-tyrosine, it serves as an effective source of this conditionally essential amino acid in intravenous feeding solutions.[1][4] Studies in rats have shown that intravenously administered L-alanyl-L-tyrosine is rapidly hydrolyzed, releasing free tyrosine that becomes available for protein synthesis and other metabolic processes.[4][8] Even in nephrectomized rats, the dipeptide is efficiently utilized, indicating that tissues other than the kidneys are capable of its hydrolysis.[8]

| Study Parameter | Finding | Reference |

| Infusion in Rats (0.5 mmol/kg/day) | Minimal urinary losses (7.7%). | [1] |

| Infusion in Rats (2 mmol/kg/day) | Increased plasma tyrosine levels above fasting levels. | [1] |

| Metabolism (24h infusion) | 41% of ¹⁴C label recovered as CO₂, 13.4% in muscle, 7.1% in liver. | [4] |

| Hydrolysis in vivo | No accumulation of the dipeptide in plasma or tissues. | [1][8] |

Melanogenesis

Recent research has uncovered a role for this compound in promoting melanin (B1238610) synthesis. A study using a B16-F10 mouse melanoma cell model demonstrated that L-Ala-Tyr can stimulate melanin production without cytotoxic effects at concentrations between 100-800 µmol·L⁻¹.[7] This effect is likely due to the dipeptide being hydrolyzed to provide L-tyrosine, the primary substrate for the enzyme tyrosinase, which is the rate-limiting enzyme in melanogenesis.

The signaling pathway for melanogenesis is complex, involving the activation of the Microphthalmia-associated transcription factor (MITF), which in turn upregulates the expression of tyrosinase (TYR) and other melanogenic enzymes. The increased availability of the substrate L-tyrosine from this compound hydrolysis would directly feed into this pathway, enhancing the production of melanin.

Proposed role of this compound in the melanogenesis pathway.

Antioxidant Potential

Experimental Protocols

Enzymatic Synthesis of L-Alanyl-L-Tyrosine

This protocol is adapted from the study by Hu et al. (2023).[7]

Materials:

-

α-Amino acid ester acyltransferase

-

L-Alanine methyl ester (L-Ala-OMe)

-

L-Tyrosine (L-Tyr)

-

Boric acid-borax buffer (0.2 mol/L, pH 9.5)

-

Deep Eutectic Solvent (DES) (Choline chloride/urea)

-

Deionized water

Procedure:

-

Prepare the reaction mixture by dissolving L-Ala-OMe (acyl donor) and L-Tyr (nucleophile) in the boric acid-borax buffer at a 2:1 molar ratio.

-

Add the DES to the mixture.

-

Add deionized water to a final concentration of 15% (v/v).

-

Initiate the reaction by adding the α-amino acid ester acyltransferase.

-

Incubate the reaction mixture at 30°C with gentle agitation.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the L-Ala-Tyr product from the reaction mixture using appropriate chromatographic techniques (e.g., preparative HPLC).

-

Characterize the purified product using HPLC, mass spectrometry, and NMR to confirm its identity and purity.

DPPH Radical Scavenging Assay

This is a general protocol to determine the antioxidant activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound dilutions, positive control dilutions, or methanol (for the blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound is a dipeptide with a rich history rooted in the fundamentals of peptide chemistry. Its primary application has been in overcoming the solubility limitations of L-tyrosine for parenteral nutrition, a role supported by extensive in vivo research. More recently, its potential to influence biological pathways such as melanogenesis opens up new avenues for research in dermatology and cell biology.

Future research should focus on a more detailed characterization of its physicochemical properties, including a comprehensive stability profile. Quantifying its antioxidant activity and exploring other potential biological effects are also promising areas of investigation. As our understanding of the multifaceted roles of dipeptides in biological systems grows, this compound may find new applications in drug development and as a tool for studying cellular processes.

References

- 1. L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What to synthesize? From Emil Fischer to peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-ALANYL-L-TYROSINE | 3061-88-9 [chemicalbook.com]

- 6. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]

- 7. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utilization of L-alanyl-L-tyrosine by nephrectomized rats when infused as part of a total parenteral nutrition regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Tyrosine-Containing Dipeptides: A Technical Guide for Researchers

Introduction: Tyrosine-containing dipeptides, short chains of two amino acids where one is tyrosine, are emerging as significant players in the field of bioactive compounds. Their inherent chemical properties, largely dictated by the phenolic hydroxyl group of the tyrosine residue, endow them with a diverse range of biological activities. This technical guide provides an in-depth exploration of these activities, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways, aimed at researchers, scientists, and drug development professionals.

Antioxidant Properties

Tyrosine-containing dipeptides are potent antioxidants, primarily acting as radical scavengers and inhibitors of lipid peroxidation. The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to neutralize free radicals, a key mechanism in combating oxidative stress. The position of the tyrosine residue within the dipeptide (N-terminus vs. C-terminus) significantly influences its antioxidant capacity.

Quantitative Antioxidant Activity

The antioxidant efficacy of various tyrosine-containing dipeptides has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) are common metrics used for comparison.

| Dipeptide | Assay | IC50 / Activity | Reference |

| Ala-Tyr | ACE Inhibition | 0.037 mg/mL | [1] |

| Leu-Tyr-Pro-Pro-Pro | ACE Inhibition | 1.3 µM | |

| Val-Glu-Leu-Tyr-Pro | ACE Inhibition | 5.22 µM | |

| Tyr-Pro | ACE Inhibition | 5.21 µM | |

| Leu-Leu-Tyr | ACE Inhibition | 44.16 µmol·L⁻¹ | [2] |

| Cyclo(Tyr-Tyr) | μ-opioid Receptor Binding | 0.82 µM | |

| Cyclo(Phe-Tyr) | μ-opioid Receptor Binding | 69.7 µM | |

| ECGYF | Tyrosinase Inhibition | 0.46 mM | [3] |